molecular formula C14H22N4O2 B2744743 tert-Butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate CAS No. 1365937-68-3

tert-Butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate

Cat. No.: B2744743
CAS No.: 1365937-68-3
M. Wt: 278.356
InChI Key: CYGSZUCPQDMCKC-LLVKDONJSA-N
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Description

tert-Butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate: is a synthetic organic compound with the molecular formula C({14})H({22})N({4})O({2}) It features a tert-butyl carbamate group attached to a pyrrolidine ring, which is further substituted with a 6-methylpyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Pyrimidinyl Group: The 6-methylpyrimidinyl group is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the pyrrolidine intermediate.

    Carbamate Formation: The final step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate to form the tert-butyl carbamate group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the methyl group on the pyrimidine ring.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidine or pyrimidine rings.

    Reduction: Reduced forms of the pyrimidine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing enzyme active sites and receptor binding domains.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity profile make it suitable for various applications, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring provides a rigid scaffold that enhances binding affinity. The carbamate group can participate in covalent bonding with nucleophilic residues in the target protein, leading to inhibition or modulation of its activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(3R)-1-(pyridin-4-yl)pyrrolidin-3-yl]carbamate
  • tert-Butyl N-[(3R)-1-(2-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate
  • tert-Butyl N-[(3R)-1-(6-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate

Uniqueness

Compared to similar compounds, tert-Butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate stands out due to the presence of the 6-methylpyrimidinyl group, which can enhance its binding affinity and specificity for certain biological targets. This structural feature may also influence its pharmacokinetic properties, such as solubility and metabolic stability.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-10-7-12(16-9-15-10)18-6-5-11(8-18)17-13(19)20-14(2,3)4/h7,9,11H,5-6,8H2,1-4H3,(H,17,19)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGSZUCPQDMCKC-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCC(C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=N1)N2CC[C@H](C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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